molecular formula C15H21N7O3 B5262197 4-(6-ethoxypyridazin-3-yl)oxy-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine

4-(6-ethoxypyridazin-3-yl)oxy-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine

Cat. No.: B5262197
M. Wt: 347.37 g/mol
InChI Key: ZSFDKLJTWFMZMZ-UHFFFAOYSA-N
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Description

4-(6-ethoxypyridazin-3-yl)oxy-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a pyridazine ring, a morpholine ring, and a triazine core, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-ethoxypyridazin-3-yl)oxy-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine typically involves multiple steps. One common method involves the reaction of 6-ethoxypyridazine with N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent like dioxane or water at elevated temperatures (70-80°C) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the yield and purity of the product while reducing the reaction time . This method involves the use of a multimode reactor to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(6-ethoxypyridazin-3-yl)oxy-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while condensation reactions can produce amides.

Scientific Research Applications

4-(6-ethoxypyridazin-3-yl)oxy-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-ethoxypyridazin-3-yl)oxy-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(6-ethoxypyridazin-3-yl)oxy-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(6-ethoxypyridazin-3-yl)oxy-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O3/c1-4-24-11-5-6-12(20-19-11)25-15-17-13(21(2)3)16-14(18-15)22-7-9-23-10-8-22/h5-6H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFDKLJTWFMZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)OC2=NC(=NC(=N2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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